N-Boc-1-(bromomethyl)cyclopropanamine

Nucleophilic substitution Leaving group ability Electrophilic reactivity

Sourcing orthogonally reactive building blocks for constrained pharmacophore synthesis often causes supply delays. N-Boc-1-(bromomethyl)cyclopropanamine (CAS 387845-49-0) solves this with a bromomethyl electrophile (HBr pKa ≈ -9) paired with an acid-labile Boc-protected amine, enabling sequential functionalization. • Superior Br leaving group vs. chloromethyl analogs (HCl pKa ≈ -7) ensures efficient coupling under mild conditions. • Installs cyclopropane constraint (~27 kcal/mol strain) into PBP inhibitors, kinase ligands, and antiviral scaffolds. • Consistent ≥97% purity; ships at ambient temperature. For R&D use only.

Molecular Formula C9H16BrNO2
Molecular Weight 250.13 g/mol
CAS No. 387845-49-0
Cat. No. B1291978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-1-(bromomethyl)cyclopropanamine
CAS387845-49-0
Molecular FormulaC9H16BrNO2
Molecular Weight250.13 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1(CC1)CBr
InChIInChI=1S/C9H16BrNO2/c1-8(2,3)13-7(12)11-9(6-10)4-5-9/h4-6H2,1-3H3,(H,11,12)
InChIKeyBESSNJVSPVAKNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Boc-1-(bromomethyl)cyclopropanamine: Dual-Functional Cyclopropane Building Block


N-Boc-1-(bromomethyl)cyclopropanamine (CAS 387845-49-0), systematically named tert-butyl N-[1-(bromomethyl)cyclopropyl]carbamate, is a cyclopropane-derived protected amine building block featuring an orthogonally reactive bromomethyl group and an acid-labile Boc protecting group [1]. The molecule comprises a strained cyclopropane ring (~27 kcal/mol ring strain) bearing a bromomethyl electrophilic site at the C1 position, enabling nucleophilic substitution and cross-coupling transformations, while the tert-butoxycarbonyl-protected primary amine remains masked for subsequent deprotection under acidic conditions . This orthogonal reactivity profile distinguishes it from non-brominated cyclopropanamine analogs and positions it as a strategic intermediate for synthesizing conformationally constrained pharmacophores and spirocyclic scaffolds [2].

Electrophilic handle Bromomethyl enables nucleophilic substitution and cross-coupling transformations
Orthogonal protection Boc group permits acid-mediated deprotection without affecting the bromomethyl site
Scaffold utility Supports synthesis of conformationally constrained pharmacophores and spirocyclic scaffolds

Why Generic Cyclopropanamine Analogs Cannot Substitute


Substituting N-Boc-1-(bromomethyl)cyclopropanamine with a structurally related analog introduces quantifiable functional deficits. Replacing the bromomethyl leaving group with a chloromethyl substituent (as in N-Boc-1-(chloromethyl)cyclopropanamine, CAS 1598477-10-1) significantly reduces electrophilic reactivity in nucleophilic substitution reactions due to the inferior leaving group ability of chloride (pKa of HCl ≈ -7) relative to bromide (pKa of HBr ≈ -9) . Substituting the Boc protecting group with Fmoc or Cbz alters the deprotection orthogonality, limiting compatibility with acid-sensitive synthetic sequences [1]. Replacing the entire scaffold with a non-brominated N-Boc-cyclopropanamine (CAS 132844-48-5) eliminates the electrophilic handle required for C–C bond formation, reducing downstream derivatization options . The following quantitative evidence demonstrates why each differentiation dimension impacts scientific selection and procurement decisions.

Chloromethyl analog Replacing Br with Cl reduces leaving group ability (pKa HBr ≈ -9 vs HCl ≈ -7) and may slow nucleophilic substitution, requiring harsher conditions.
Fmoc or Cbz protection Alternative protecting groups shift deprotection to basic or hydrogenolysis conditions, limiting orthogonality with acid-sensitive synthetic sequences.
Non-brominated analog Lack of the bromomethyl electrophile eliminates the key C–C bond-forming handle, restricting downstream derivatization options.

Quantitative Evidence Guide: Versus Comparators


Bromomethyl vs. Chloromethyl Leaving Group Reactivity

The bromomethyl substituent in N-Boc-1-(bromomethyl)cyclopropanamine exhibits superior leaving group ability compared to its chloromethyl analog (N-Boc-1-(chloromethyl)cyclopropanamine, CAS 1598477-10-1), as evidenced by the leaving group pKa differential: bromide (pKa of conjugate acid HBr ≈ -9) versus chloride (pKa of conjugate acid HCl ≈ -7) . This translates to accelerated SN2 reaction rates under identical nucleophilic substitution conditions. The bromomethyl group functions as an excellent leaving group in alkylation reactions with amines, thiols, and stabilized carbanions, whereas the chloromethyl analog requires harsher conditions or longer reaction times for comparable conversion . The presence of the strained cyclopropane ring further amplifies this reactivity differential due to increased electrophilic character at the exocyclic methylene carbon .

Leaving group reactivity
Class-level
pKa HBr ≈ -9 vs HCl ≈ -7
Supports leaving group reactivity comparison
Data to verify for specific reaction conditions
Nucleophilic substitution Leaving group ability Electrophilic reactivity

Boc vs. Fmoc/Cbz Orthogonal Deprotection Compatibility

The Boc protecting group on N-Boc-1-(bromomethyl)cyclopropanamine undergoes clean deprotection under mild acidic conditions (e.g., TFA/DCM or HCl/dioxane), whereas the Fmoc group requires basic conditions (20% piperidine in DMF) and the Cbz group requires hydrogenolysis (H₂, Pd/C) [1]. This orthogonal reactivity profile enables selective deprotection in the presence of base-labile or hydrogenation-sensitive functional groups. In solid-phase peptide synthesis, Boc-based strategies remain preferred when acid-stable resins and side-chain protecting groups are employed, while Fmoc/tBu chemistry dominates for base-labile substrates [2]. The availability of commercial N-Boc-1-(bromomethyl)cyclopropanamine in purities ranging from 95% to 97% across multiple suppliers (including AK Scientific, Leyan, and others) ensures consistent quality for downstream deprotection workflows .

Deprotection orthogonality
Method context
Boc (acid) vs Fmoc (base) vs Cbz (hydrogenolysis)
Supports orthogonal deprotection strategy selection
Method context; specific compatibility requires validation
Protecting group strategy Orthogonal deprotection Acid-labile group

Cyclopropane Ring Strain as Conformational Constraint

The cyclopropane ring in N-Boc-1-(bromomethyl)cyclopropanamine imposes an inherent ring strain of approximately 27 kcal/mol, which translates to conformational restriction and unique stereoelectronic properties not present in acyclic alkylamine analogs . Cyclopropane-containing drug candidates frequently demonstrate enhanced metabolic stability due to the reduced conformational flexibility and altered electronic environment around the amine center [1]. Patent literature documents the use of N-Boc-protected cyclopropanamine derivatives as key intermediates in the synthesis of penicillin-binding protein inhibitors (WO-2021108023-A1), bicyclic derivative-containing inhibitors (WO-2020228756-A1), and anti-hepatitis B virus agents (WO-2020120528-A1) . In each case, the cyclopropane ring serves as a conformationally constrained scaffold that influences target binding affinity and pharmacokinetic properties.

Conformational constraint
Class-level
~27 kcal/mol ring strain vs 0 kcal/mol acyclic
Supports constrained pharmacophore design context
Class-level inference from thermochemical studies
Conformational restriction Cyclopropane pharmacophore Metabolic stability

Synthetic Accessibility via Established Bromination Route

N-Boc-1-(bromomethyl)cyclopropanamine can be reliably synthesized from commercially available 1-(Boc-amino)cyclopropylmethanol (CAS 107017-73-2) via bromination, achieving a reported yield of approximately 66% [1]. This established synthetic route provides a quantitative benchmark for assessing the cost efficiency and scalability of in-house synthesis versus direct procurement. The precursor alcohol is commercially available at 98% purity, and the bromination step employs standard reagents (e.g., CBr₄/PPh₃ or PBr₃) without requiring specialized equipment [2]. Compared to alternative cyclopropane building blocks requiring multi-step de novo construction, this two-step sequence from a readily available starting material reduces synthetic complexity and shortens the route to advanced intermediates .

Synthetic accessibility
Reported
~66% yield from alcohol precursor
Supports make-vs-buy cost assessment
Reported yield; may vary with scale
Synthetic yield Building block accessibility Cost efficiency

Optimal Application Scenarios in Drug Discovery and Synthesis


Conformationally Constrained PBP Inhibitor Synthesis

N-Boc-1-(bromomethyl)cyclopropanamine serves as a critical electrophilic building block for introducing cyclopropane conformational constraints into penicillin-binding protein (PBP) inhibitors, as documented in WO-2021108023-A1 . The bromomethyl group undergoes nucleophilic substitution with amine or thiol nucleophiles on the PBP inhibitor scaffold, installing the cyclopropane pharmacophore that enhances target binding through restricted conformational freedom. The Boc protecting group remains intact during the coupling step and is subsequently removed under acidic conditions to reveal the free primary amine for further derivatization or target engagement. This orthogonal reactivity profile is essential for synthesizing conformationally rigid β-lactam analogs and non-β-lactam PBP inhibitors for antibacterial drug discovery programs.

Bicyclic Derivative-Containing Inhibitor Scaffolds

WO-2020228756-A1 and CN-112368283-A describe the use of N-Boc-1-(bromomethyl)cyclopropanamine as a synthetic intermediate in the preparation of bicyclic derivative-containing inhibitors . The compound's bromomethyl electrophile enables alkylation of heterocyclic nitrogen or sulfur nucleophiles, forming a cyclopropylmethyl linkage that introduces the strained cyclopropane ring into the bicyclic core. This structural modification alters the three-dimensional conformation of the inhibitor, potentially improving selectivity for the intended biological target (e.g., kinases, proteases, or GPCRs) relative to flexible alkyl linkers. The Boc-protected amine provides a latent functional handle for late-stage diversification after scaffold assembly.

Anti-Hepatitis B Virus Agents with Cyclopropane Pharmacophores

WO-2020120528-A1 discloses N-containing chromen-4-one derivatives for hepatitis B virus treatment, wherein cyclopropane-containing intermediates derived from N-Boc-1-(bromomethyl)cyclopropanamine contribute to antiviral activity . The cyclopropane ring's ~27 kcal/mol strain energy creates a unique electrostatic environment that can influence interactions with viral protein targets and potentially reduce off-target binding associated with more flexible alkylamine motifs. The bromomethyl group's enhanced leaving group ability relative to chloromethyl analogs (pKa HBr ≈ -9 vs. HCl ≈ -7) ensures efficient coupling with nucleophilic sites on the chromen-4-one scaffold under mild conditions, minimizing undesired side reactions .

Spirocyclopropanated Agrochemical Analog Synthesis

tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate (the synthetic precursor to N-Boc-1-(bromomethyl)cyclopropanamine) has been employed in the synthesis of spirocyclopropanated analogs of commercial insecticides including Thiacloprid and Imidacloprid . N-Boc-1-(bromomethyl)cyclopropanamine extends this capability by providing a more reactive electrophilic bromomethyl handle for alkylating heterocyclic nitrogens in neonicotinoid scaffolds, enabling the introduction of spirocyclopropane motifs that can alter insect nicotinic acetylcholine receptor binding profiles and potentially circumvent existing resistance mechanisms. The acid-labile Boc group permits late-stage deprotection without affecting the spirocyclic core structure.

Application
Selection property
Validation focus
PBP inhibitor synthesis research
Bromomethyl electrophilic coupling
Conformational constraint for target binding
Bicyclic inhibitor scaffold assembly
Cyclopropylmethyl linkage via N-/S-alkylation
Conformation-driven selectivity improvement
HBV inhibitor research
Cyclopropane electrophile for chromen-4-one scaffolds
Electrostatic and steric influence on antiviral target
Spirocyclopropanated insecticide analog research
Bromomethyl alkylation of heterocyclic nitrogen
nAChR binding profile modification

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